Cas no 1629-75-0 (2-benzoyl-1,3-benzothiazole)

2-Benzoyl-1,3-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a benzoyl group at the 2-position. This structure imparts unique photophysical and electronic properties, making it valuable in applications such as organic synthesis, fluorescent probes, and materials science. Its conjugated system enhances stability and light-absorbing characteristics, suitable for use in optoelectronic devices. The compound's rigid framework also contributes to its utility as a building block for more complex molecular architectures. High purity grades are available for research and industrial use, ensuring consistent performance in specialized chemical processes.
2-benzoyl-1,3-benzothiazole structure
2-benzoyl-1,3-benzothiazole structure
Product Name:2-benzoyl-1,3-benzothiazole
CAS No:1629-75-0
MF:C14H9NOS
MW:239.292361974716
MDL:MFCD00093781
CID:176275
PubChem ID:318178
Update Time:2025-10-18

2-benzoyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone,2-benzothiazolylphenyl-
    • 1,3-benzothiazol-2-yl(phenyl)methanone
    • 2-benzoyl-1,3-benzothiazole
    • 2-benzoylbenzothiazole
    • AC1L7XJ1
    • AC1Q5CXJ
    • benzo[d]thiazol-2-yl(phenyl)methanone
    • benzothiazol-2-yl(phenyl)methanone
    • benzothiazol-2-yl-(phenyl)methanone
    • benzothiazol-2-yl-phenyl ketone
    • benzothiazol-2-yl-phenyl-methanone
    • Enamine_000870
    • HMS1396H12
    • NSC252936
    • Oprea1_312769
    • SureCN24751
    • Methanone, 2-benzothiazolylphenyl-
    • NSC-252936
    • AKOS015866811
    • CS-0238762
    • DTXSID20312359
    • 1629-75-0
    • AO-833/41044496
    • EN300-2007830
    • Z56785871
    • SCHEMBL24751
    • MDL: MFCD00093781
    • Inchi: 1S/C14H9NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H
    • InChI Key: HCIZWCSGIMQTDC-UHFFFAOYSA-N
    • SMILES: S1C(C(C2C=CC=CC=2)=O)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 239.04057
  • Monoisotopic Mass: 239.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 29.96
  • LogP: 3.52730

2-benzoyl-1,3-benzothiazole Pricemore >>

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2-benzoyl-1,3-benzothiazole Related Literature

Additional information on 2-benzoyl-1,3-benzothiazole

2-Benzoyl-1,3-Benzothiazole (CAS No. 1629-75-0): A Versatile Compound in Pharmaceutical and Materials Science

2-Benzoyl-1,3-Benzothiazole, with the chemical identifier CAS No. 1629-75-0, is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and diverse applications. This compound belongs to the benzothiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The 1,3-benzothiazole core is further functionalized with a benzoyl group at the 2-position, creating a molecule with potential for various chemical interactions. Recent studies have highlighted its role in drug discovery, material science, and catalytic processes, making it a subject of ongoing research in both academic and industrial settings.

The 2-benzoyl-1,3-benzothiazole molecule exhibits a planar structure, which is critical for its chemical reactivity and biological activity. The benzoyl group, a carbonyl group attached to a benzene ring, contributes to the compound's stability and solubility properties. The benzothiazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are essential for molecular recognition in biological systems. These structural features make 2-benzoyl-1,3-benzothiazole a promising candidate for applications in pharmaceutical formulations and advanced materials.

Recent advancements in synthetic chemistry have enabled the efficient production of 2-benzoyl-1,3-benzothiazole through various methodologies. One notable approach involves the use of transition-metal-catalyzed reactions, which allow for precise control over the functionalization of the benzothiazole ring. A 2023 study published in Organic Letters demonstrated the synthesis of 2-benzoyl-1,3-benzothiazole via a one-pot multistep process, achieving high yields and purity levels. This method has been optimized to minimize byproducts, making it suitable for large-scale industrial applications. The development of such synthetic routes is crucial for expanding the accessibility of this compound for research and commercial use.

In the field of pharmaceutical science, 2-benzoyl-1,3-benzothiazole has shown potential as a scaffold for drug design. Its ability to interact with biological targets such to enzymes and receptors makes it a valuable tool for developing novel therapeutics. A 2023 review in MedChemComm highlighted the role of benzothiazole derivatives in modulating kinase activity, which is relevant to the treatment of cancer and inflammatory diseases. Specifically, the 2-benzoyl group has been found to enhance the binding affinity of these compounds to target proteins, suggesting its importance in improving drug efficacy.

Furthermore, the 1,3-benzothiazole core has been explored for its photophysical properties, which are relevant to optoelectronic applications. Research published in Advanced Materials in 2023 demonstrated that 2-benzoyl-1,3-benzothiazole derivatives exhibit excellent fluorescence properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The benzoyl substituent plays a key role in tuning the energy levels of these materials, enabling efficient charge transfer and light emission. This application highlights the versatility of 2-benzoyl-1,3-benzothiazole beyond traditional pharmaceutical contexts.

Recent studies have also focused on the environmental impact and biodegradation of 2-benzoyl-1,3-benzothiazole derivatives. A 2023 report in Environmental Science & Technology investigated the degradation pathways of these compounds in aqueous environments, emphasizing the importance of understanding their environmental fate. The findings suggest that the benzoyl group can influence the biodegradation rate, with certain derivatives showing enhanced stability under specific conditions. This research is critical for ensuring the sustainable use of 2-benzoyl-1,3-benzothiazole in industrial and pharmaceutical applications.

Additionally, the 1,3-benzothiazole ring has been explored for its role in catalytic processes. A 2023 study in Catalysis Science & Technology demonstrated that 2-benzoyl-1,3-benzothiazole derivatives can act as efficient catalysts in asymmetric hydrogenation reactions. The benzoyl substituent contributes to the chiral environment, enabling the selective formation of enantiomers. This application underscores the potential of 2-benzoyl-1,3-benzothiazole in green chemistry and sustainable manufacturing practices.

Despite its promising applications, the 2-benzoyl-1,3-benzothiazole molecule still presents challenges that require further investigation. For instance, the optimization of its solubility and bioavailability remains a key area of focus for pharmaceutical researchers. A 2023 study in Journal of Medicinal Chemistry explored the use of co-solvents and surfactants to enhance the solubility of 2-benzoyl-1,3-benzothiazole derivatives, paving the way for improved drug delivery systems. These efforts are essential for translating laboratory findings into practical therapeutic solutions.

Overall, the 2-benzoyl-1,3-benzothiazole molecule represents a versatile platform for innovation across multiple scientific disciplines. Its structural characteristics, combined with the functionalization of the benzoyl group, enable a wide range of applications in pharmaceuticals, materials science, and catalysis. As research in this area continues to evolve, the potential of 2-benzoyl-1,3-benzothiazole is expected to expand, contributing to advancements in both academic and industrial sectors.

The 2-benzoyl-1,3-benzothiazole molecule is a versatile compound with significant potential across multiple scientific disciplines. Its structural features, including the benzothiazole ring and the benzoyl substituent, enable a range of chemical and biological interactions, making it a valuable subject of ongoing research. Below is a structured summary of its key attributes and applications: --- ### 1. Structural Characteristics - Benzothiazole Core: A five-membered ring containing sulfur and nitrogen atoms, known for its ability to form hydrogen bonds and engage in π-π stacking interactions. - Benzoyl Group: A carbonyl group attached to a benzene ring, contributing to the molecule's stability, solubility, and reactivity. - Planar Structure: Facilitates molecular interactions, critical for biological activity and material properties. --- ### 2. Synthetic Methods - Transition-Metal-Catalyzed Reactions: Efficient synthesis routes have been developed, including one-pot multistep processes, enabling high yields and purity. - Optimization: Techniques to minimize byproducts and enhance scalability for industrial applications. --- ### 3. Pharmaceutical Applications - Drug Design Scaffold: The benzoyl group enhances binding affinity to target proteins, making it a promising candidate for modulating kinase activity. - Therapeutic Potential: Research highlights its role in treating cancer and inflammatory diseases, with recent studies focusing on improving drug efficacy and bioavailability. --- ### 4. Material Science Applications - Optoelectronics: Derivatives exhibit excellent fluorescence properties, suitable for OLEDs and photovoltaic cells. The benzoyl substituent tunes energy levels for efficient charge transfer and light emission. - Catalytic Processes: Acts as an efficient catalyst in asymmetric hydrogenation reactions, contributing to sustainable manufacturing practices. --- ### 5. Environmental Considerations - Biodegradation Studies: Research on the environmental fate of 2-benzoyl-1,3-benzothiazole derivatives emphasizes the role of the benzoyl group in influencing degradation rates. - Sustainability: Efforts to ensure sustainable use in industrial and pharmaceutical applications are critical for long-term viability. --- ### 6. Challenges and Future Directions - Solubility and Bioavailability: Ongoing research focuses on optimizing these properties through co-solvents and surfactants for improved drug delivery. - Cross-Disciplinary Innovation: The molecule's versatility positions it as a platform for advancements in pharmaceuticals, materials science, and catalysis. --- ### Conclusion The 2-benzoyl-1,3-benzothiazole molecule exemplifies the intersection of chemistry, biology, and materials science. Its structural adaptability and functionalization potential make it a key player in emerging technologies and therapeutic innovations. As research continues, its applications are expected to expand, driving progress in both academic and industrial sectors.
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